molecular formula C8H18ClNO B1530337 2-(Oxan-4-yl)propan-2-amine hydrochloride CAS No. 944146-25-2

2-(Oxan-4-yl)propan-2-amine hydrochloride

Cat. No.: B1530337
CAS No.: 944146-25-2
M. Wt: 179.69 g/mol
InChI Key: GLILVVFRDMQHSI-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of oxane, featuring a propan-2-amine group attached to the fourth position of the oxane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-yl)propan-2-amine hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of 1,5-dihalopentane with a suitable base.

    Introduction of the Propan-2-amine Group: The propan-2-amine group is introduced via a nucleophilic substitution reaction, where the oxane ring reacts with a suitable amine precursor under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Cyclization: Using a continuous flow reactor for the cyclization step to maintain a steady supply of the oxane intermediate.

    Automated Nucleophilic Substitution: Automated systems for the nucleophilic substitution step to ensure precise control over reaction conditions.

    Efficient Salt Formation: The hydrochloride formation is carried out in large reactors with efficient mixing to ensure complete conversion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxane derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Oxane derivatives with oxidized functional groups.

    Reduction Products: Reduced amine forms.

    Substitution Products: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Oxan-4-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-(Tetrahydro-2H-pyran-4-yl)propan-2-amine Hydrochloride: Similar structure with a tetrahydropyran ring instead of oxane.

    2-(Oxan-4-yl)ethanamine Hydrochloride: Similar structure with an ethanamine group instead of propan-2-amine.

Uniqueness: 2-(Oxan-4-yl)propan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and interactions are required.

Properties

IUPAC Name

2-(oxan-4-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,9)7-3-5-10-6-4-7;/h7H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLILVVFRDMQHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944146-25-2
Record name 2-(oxan-4-yl)propan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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